molecular formula C12H8Cl2N2O2 B1461236 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid CAS No. 942511-67-3

5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid

Cat. No. B1461236
CAS RN: 942511-67-3
M. Wt: 283.11 g/mol
InChI Key: CRPUIOAIHYYSNO-UHFFFAOYSA-N
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Description

“5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains two chloro groups and an amino group attached to a phenyl ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms. The pyridine ring forms the core structure, with the chloro, amino, and carboxylic acid groups attached at the 5th, 6th, and 3rd positions, respectively .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation. The chloro groups might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid group might increase its solubility in water .

Scientific Research Applications

Development of Anti-Cancer Agents

The structure of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid shares similarities with indole derivatives, which have been extensively studied for their anti-cancer properties . The presence of the chloro and amino groups may suggest potential in the development of novel anti-cancer agents, particularly as inhibitors of specific pathways involved in cancer cell proliferation.

Synthesis of Heterocyclic Compounds

This compound could serve as a precursor in the synthesis of complex heterocyclic compounds. Heterocycles are crucial in medicinal chemistry, and the chlorinated pyridine ring offers a reactive site for further chemical transformations .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action .

properties

IUPAC Name

5-chloro-6-(4-chloroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-1-3-9(4-2-8)16-11-10(14)5-7(6-15-11)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUIOAIHYYSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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